2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H13F3N4O3S and its molecular weight is 398.36. The purity is usually 95%.
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Scientific Research Applications
Novel Histamine H3 Receptor Antagonists
The discovery and characterization of a novel series of pyridazin-3-one histamine H3 receptor antagonists/inverse agonists identified a lead candidate for potential use in treating attentional and cognitive disorders. This compound showed high affinity for both human and rat H3 receptors with selectivity over other histamine receptor subtypes, demonstrating ideal pharmaceutical properties for a CNS drug regarding solubility, permeability, and lipophilicity. It underwent preclinical development based on its pharmacological, pharmaceutical, and safety profiles (R. Hudkins et al., 2011).
Synthesis and Structural Assignment
Alkaline treatment of a specific precursor led to the formation of a compound via Smiles rearrangement. This work illustrates the synthetic pathways and structural elucidation of complex organic molecules, contributing to the broader understanding of chemical reactions and structural analysis in organic chemistry (Y. Maki et al., 1973).
Anticancer Agents
A study on the synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents showed that certain compounds exhibited significant anticancer activity against various cancer cell lines. This research highlights the potential of these compounds in developing new cancer therapies (Sedanur Ekrek et al., 2022).
Novel Synthesis Approaches
Research on the synthesis of a new class of pyridazin-3-one and 2-Amino-5-arylazopyridine derivatives and their utility in the synthesis of fused azines presents innovative methods for creating complex molecules. These synthetic approaches contribute to the advancement of organic synthesis techniques (H. M. Ibrahim et al., 2014).
Antioxidant Studies
The synthesis and antioxidant studies of novel N-substituted benzyl/phenyl derivatives demonstrated that some compounds possess moderate to significant radical scavenging activity. This research is crucial for understanding the antioxidant properties of organic compounds and their potential health benefits (Matloob Ahmad et al., 2012).
Properties
IUPAC Name |
2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c1-22-13(25)8-27-11-6-20-23(15(26)14(11)22)7-12(24)21-10-5-3-2-4-9(10)16(17,18)19/h2-6H,7-8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCFOTTUJJILKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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